molecular formula C7H16N2O4 B14588093 N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea CAS No. 61170-50-1

N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea

Cat. No.: B14588093
CAS No.: 61170-50-1
M. Wt: 192.21 g/mol
InChI Key: XJOYLWGVQGTYNB-UHFFFAOYSA-N
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Description

N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea is a chemical compound with the molecular formula C7H16N2O4. It is characterized by the presence of a urea group attached to a triethylene glycol chain. This compound is known for its hydrophilic properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea typically involves the reaction of triethylene glycol with urea under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the urea linkage. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the triethylene glycol chain can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Ethers, esters.

Scientific Research Applications

N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea finds applications in various fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophilic nature.

    Industry: Utilized in the formulation of cosmetics and personal care products for its moisturizing properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea involves its interaction with biological molecules through hydrogen bonding and van der Waals forces. The triethylene glycol chain enhances its solubility in aqueous environments, facilitating its transport and distribution within biological systems. The urea group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Tetraethylene glycol: Similar in structure but lacks the urea group.

    Triethylene glycol: Shorter chain length and lacks the urea group.

    Polyethylene glycol: Longer chain length and lacks the urea group.

Uniqueness

N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea is unique due to the presence of both the triethylene glycol chain and the urea group. This combination imparts distinct hydrophilic and hydrogen-bonding properties, making it suitable for specialized applications in chemistry, biology, and industry.

Properties

CAS No.

61170-50-1

Molecular Formula

C7H16N2O4

Molecular Weight

192.21 g/mol

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethylurea

InChI

InChI=1S/C7H16N2O4/c8-7(11)9-1-3-12-5-6-13-4-2-10/h10H,1-6H2,(H3,8,9,11)

InChI Key

XJOYLWGVQGTYNB-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCO)NC(=O)N

Origin of Product

United States

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